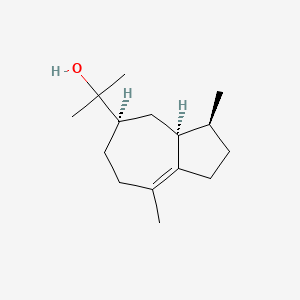

ブルネソール

説明

Synthesis Analysis

While the exact synthesis of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is not detailed, we can draw parallels from the synthesis of related compounds. For instance, the preparation of 7,7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.0^2,8]octan-3-one involved multiple steps starting from a cyclopentenone derivative, which suggests that the synthesis of complex bicyclic structures often requires careful planning and execution of multi-step reactions .

Molecular Structure Analysis

The molecular structure of the compound likely features a bicyclic azulene core with additional saturation, as indicated by the "octahydro" prefix, and substituents that include methyl groups and a propan-2-ol moiety. The stereochemistry is specified with the (3S,3aS,5R) configuration, which would influence the molecule's interactions with other chemical entities and its potential biological activity.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the azulene core and the functional groups attached to it. Azulenes are known for their unique electronic properties, which could affect the reactivity of the propan-2-ol group. The compound might undergo reactions typical for alcohols, such as esterification or oxidation. Additionally, the presence of methyl groups could affect the molecule's steric profile, influencing its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol would be determined by its molecular structure. The bicyclic nature of the compound suggests a degree of rigidity, which could affect its boiling point and solubility. The presence of the propan-2-ol group would contribute to the compound's polarity and potential for hydrogen bonding, impacting its solubility in water and organic solvents.

科学的研究の応用

抗真菌作用

ブルネソールは、木材腐朽菌に対して有意な抗真菌活性を持つことが確認されています。 これは、木材などのリグノセルロース系材料の保護における天然の殺菌剤としての使用の可能性を示唆しています 。褐色腐朽菌Laetiporus sulphureusおよび白色腐朽菌Lenzites betulinaに対するその有効性は、林産物の保存および腐敗の抑制における有用性を示唆しています。

分子転位と合成への応用

有機化学の分野では、ブルネソールの構造は興味深い分子転位を可能にします。 これらの転位は、反応機構の研究または医薬品や農学における潜在的な応用を持つ新規化合物の合成に使用できます .

生合成研究

ブルネソールは、さまざまな天然物の生合成経路に関与しています。 これらの経路の研究は、新しい薬剤の開発や生物学的プロセスの理解に重要な他のセスキテルペンとその誘導体の産生に関する洞察を提供することができます .

内生菌の代謝

植物組織内に生息する内生菌は、ブルネソールを産生することが知られています。 これらの菌とその代謝産物の研究は、医学や農業における応用を持つ新規な生物活性化合物の発見につながる可能性があります .

植物化学分析

ブルネソールは、特定の植物の植物化学分析における重要な化合物です。 その存在は、特定の薬効を示し、植物の化学的プロファイルとその潜在的な用途の理解に貢献します .

天然物化学

天然物として、ブルネソールは天然物化学の分野に貢献し、そこで複雑な分子の合成のための構成要素として使用できます。 これは、創薬と新素材開発に影響を与えます .

作用機序

Bulnesol is a sesquiterpenoid that can be isolated from Salvia dorystaechas . It has been found to have antifungal properties .

Target of Action

Bulnesol primarily targets Fusarium moniliforme , a type of fungus . This fungus is responsible for various plant and human diseases, making Bulnesol a potential candidate for antifungal research.

Mode of Action

Bulnesol interacts with Fusarium moniliforme, inhibiting its activity

Biochemical Pathways

Its antifungal activity suggests it may interfere with the essential biological processes of fusarium moniliforme, leading to its inhibition .

Result of Action

Bulnesol’s antifungal action results in the inhibition of Fusarium moniliforme activity . This could potentially prevent or treat diseases caused by this fungus.

特性

IUPAC Name |

2-[(3S,3aS,5R)-3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFSGDSFQNIAT-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051873 | |

| Record name | Bulnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22451-73-6 | |

| Record name | Bulnesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22451-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,3aS,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bulnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

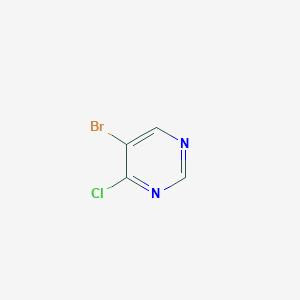

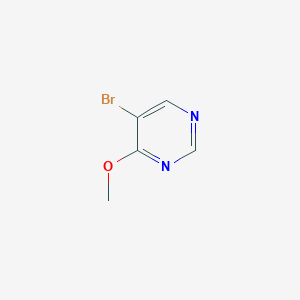

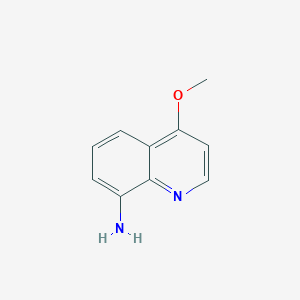

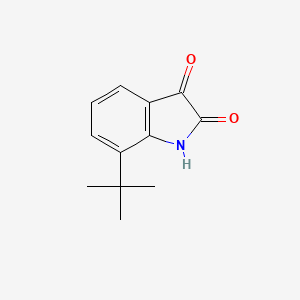

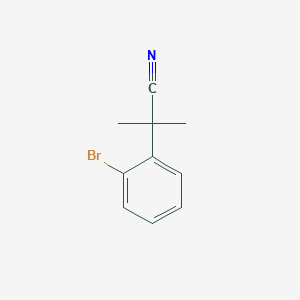

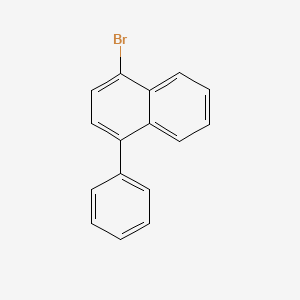

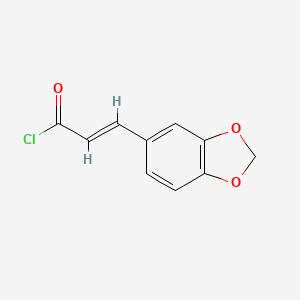

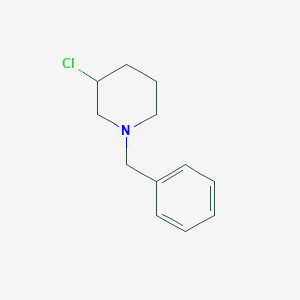

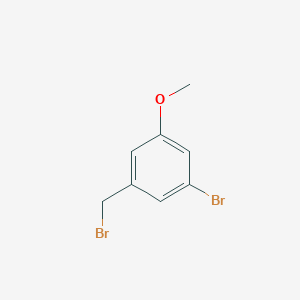

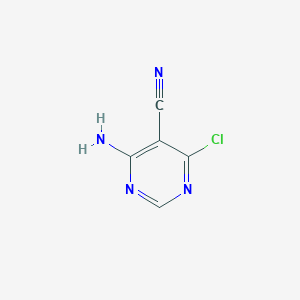

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Bulnesol?

A1: Bulnesol has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: Is there any spectroscopic data available for Bulnesol?

A: Yes, researchers commonly utilize techniques like GC-MS, IR, and NMR spectroscopy for the structural elucidation of Bulnesol. [, , , , ]

Q3: Where is Bulnesol naturally found?

A: Bulnesol is a constituent of the essential oils of various plant species, including Cinnamomum longepaniculatum [], Rhododendron tsinghaiense [], Callitris intratropica [], Gardenia jasminoides [], Neuropeltis acuminata [], and Michelia formosana [].

Q4: What extraction methods are commonly employed to obtain Bulnesol?

A: Bulnesol is typically isolated from plant materials using hydrodistillation or steam distillation techniques. [, , , ] Supercritical fluid extraction using carbon dioxide is also reported as an alternative method. []

Q5: Does Bulnesol exhibit any biological activities?

A: Research suggests that Bulnesol possesses antifungal activity against wood-decay fungi like Laetiporus sulphureus and Lenzites betulina. [] It also exhibits anti-inflammatory and anti-bacterial properties. [, , ] Additionally, Bulnesol displays insecticidal effects, specifically against silverleaf whitefly. []

Q6: What are the potential applications of Bulnesol based on its biological activities?

A: Bulnesol holds promise as a potential natural fungicide for protecting lignocellulosic materials from decay. [] Its anti-inflammatory and insecticidal properties make it a candidate for further investigation in the development of novel pharmaceuticals and agricultural products. [, ]

Q7: Can Bulnesol undergo any specific chemical transformations?

A: Bulnesol can be catalytically hydrogenated to yield dihydroguaiol. [] It can also be oxidized to form Bulnesol oxide. []

Q8: What is the role of the hydroxyisopropyl group in Bulnesol's activity?

A: Research suggests that the presence of the hydroxyisopropyl group in the structure of Bulnesol and similar sesquiterpenoids contributes to their antifungal activity. []

Q9: Does the chemical composition of essential oils containing Bulnesol vary geographically?

A: Yes, studies on species like Pycnocycla aucherana [] and Juniperus thurifera [] demonstrate that the content of Bulnesol and other essential oil components can vary depending on the geographic origin of the plant, likely due to environmental factors and genetic diversity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)